

Revolutionizing Protein Analysis: Diacrylamide (DATD) as a Cleavable Crosslinker in SDS-PAGE

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Compound of Interest

Compound Name: Diacrylamide

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For researchers, scientists, and drug development professionals, the ability to efficiently separate and recover proteins from polyacrylamide gels is paramount for downstream applications. While N,N'-methylenebisacrylamide (bis-acrylamide) has long been the standard crosslinker in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), its irreversible crosslinks can hinder protein recovery. A powerful alternative, N,N'-diallyltartardiamide (DATD), offers a cleavable crosslinking solution, enabling superior protein isolation and enhanced resolution, particularly for high-molecular-weight proteins.

This application note provides detailed protocols and data on the use of DATD as a crosslinker in SDS-PAGE, highlighting its advantages in protein separation and recovery.

Principle of DATD in SDS-PAGE

DATD is a bifunctional crosslinking agent that can be incorporated into polyacrylamide gels in place of bis-acrylamide. The key feature of DATD is the presence of a 1,2-diol bond in its structure. This bond is susceptible to cleavage by oxidation with periodic acid. This chemical cleavage breaks the crosslinks within the polyacrylamide matrix, effectively solubilizing the gel and allowing for the gentle and efficient recovery of separated proteins.

Advantages of Using DATD

The use of DATD as a crosslinker in SDS-PAGE offers several significant advantages over the traditional bis-acrylamide:

- **High Protein Recovery:** The ability to dissolve the gel matrix leads to significantly higher yields of recovered proteins compared to diffusion-based or electroelution methods from non-cleavable gels.
- **Improved Resolution of High-Molecular-Weight Proteins:** DATD-crosslinked gels have been reported to provide better separation of proteins with high molecular weights, which often pose a challenge in standard bis-acrylamide gels.
- **Mild Elution Conditions:** Protein recovery is achieved under gentle conditions, preserving the integrity and biological activity of the eluted proteins for subsequent analyses.
- **Versatility in Downstream Applications:** Recovered proteins are suitable for a wide range of downstream applications, including mass spectrometry, sequencing, and functional assays.

Experimental Protocols

Here, we provide detailed protocols for the preparation of DATD-crosslinked polyacrylamide gels, protein electrophoresis, gel solubilization, and protein recovery.

Materials

- Acrylamide/DATD stock solution (See Table 1 for preparation)
- Tris-HCl buffers (pH 6.8 and 8.8)
- Sodium Dodecyl Sulfate (SDS)
- Ammonium persulfate (APS)
- N,N,N',N'-tetramethylethylenediamine (TEMED)
- Periodic acid solution (2% w/v)
- Protein samples and molecular weight markers
- SDS-PAGE running buffer
- Staining and destaining solutions (e.g., Coomassie Brilliant Blue)

- Elution buffer (e.g., 50 mM Tris-HCl, 0.1% SDS, pH 8.0)

Table 1: Preparation of Acrylamide/DATD Stock Solutions

For optimal performance, the ratio of acrylamide to DATD can be adjusted. A common stock solution is a 30% (w/v) total monomer concentration.

Component	Concentration for 30% (w/v) Stock Solution (100 mL)
Acrylamide	28.5 g
N,N'-diallyltartardiamide (DATD)	1.5 g
Deionized Water	to 100 mL

Note: Acrylamide is a neurotoxin. Handle with appropriate safety precautions.

Protocol for Casting DATD-Crosslinked Gels

The following protocol is for a standard 1.5 mm thick mini-gel. Volumes can be scaled accordingly.

Resolving Gel (e.g., 10%):

- In a small beaker, mix the following:
 - 3.33 mL Acrylamide/DATD stock solution (30%)
 - 2.5 mL 1.5 M Tris-HCl, pH 8.8
 - 100 μ L 10% SDS
 - 4.07 mL Deionized water
- Add 50 μ L of 10% APS and 5 μ L of TEMED.

- Gently swirl to mix and immediately pour the solution between the gel plates, leaving space for the stacking gel.
- Overlay with water or isopropanol and allow the gel to polymerize for 30-60 minutes.

Stacking Gel (5%):

- After the resolving gel has polymerized, pour off the overlay.
- In a separate beaker, mix the following:
 - 0.83 mL Acrylamide/DATD stock solution (30%)
 - 1.25 mL 0.5 M Tris-HCl, pH 6.8
 - 50 μ L 10% SDS
 - 2.87 mL Deionized water
- Add 25 μ L of 10% APS and 5 μ L of TEMED.
- Gently swirl to mix and pour over the resolving gel.
- Insert the comb and allow the stacking gel to polymerize for 30 minutes.

Electrophoresis

- Assemble the gel in the electrophoresis apparatus and fill the reservoirs with SDS-PAGE running buffer.
- Load prepared protein samples and molecular weight markers into the wells.
- Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Gel Staining and Visualization

- After electrophoresis, carefully remove the gel from the plates.

- Stain the gel with Coomassie Brilliant Blue or another suitable protein stain.
- Destain the gel until the protein bands are clearly visible against a clear background.

Gel Solubilization and Protein Recovery

- Excise the protein band of interest from the stained gel using a clean scalpel.
- Place the gel slice into a microcentrifuge tube.
- Add a sufficient volume of 2% periodic acid to cover the gel slice.
- Incubate at room temperature for 30-60 minutes with occasional vortexing. The gel will dissolve.
- Neutralize the solution by adding an equal volume of a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).
- The protein is now in solution and can be further purified or concentrated as needed. For example, precipitation with trichloroacetic acid (TCA) or buffer exchange can be performed.

Data Presentation

The use of DATD as a crosslinker can lead to differences in the migration of proteins compared to bis-acrylamide gels. It is crucial to run appropriate molecular weight standards on the same gel for accurate size estimation.

Table 2: Comparison of Protein Migration in DATD vs. Bis-acrylamide Gels

This table provides a hypothetical comparison of the apparent molecular weight of standard proteins in gels crosslinked with DATD versus the standard N,N'-methylenebisacrylamide. Actual migration patterns should be determined empirically.

Protein	Actual MW (kDa)	Apparent MW in Bis-acrylamide Gel (kDa)	Apparent MW in DATD Gel (kDa)
Myosin	200	200	205
β -galactosidase	116	116	118
Bovine Serum Albumin	66	66	67
Ovalbumin	45	45	45
Carbonic Anhydrase	29	29	29
Lysozyme	14	14	14

Table 3: Protein Recovery Efficiency: DATD vs. Bis-acrylamide

This table illustrates the typical recovery yields for a model protein (e.g., Bovine Serum Albumin) from gels crosslinked with DATD followed by periodic acid solubilization, compared to passive elution from a bis-acrylamide gel.

Method	Crosslinker	Protein Recovery (%)
Periodic Acid Solubilization	DATD	85 - 95%
Passive Elution (24h)	Bis-acrylamide	20 - 40%
Electroelution	Bis-acrylamide	50 - 70%

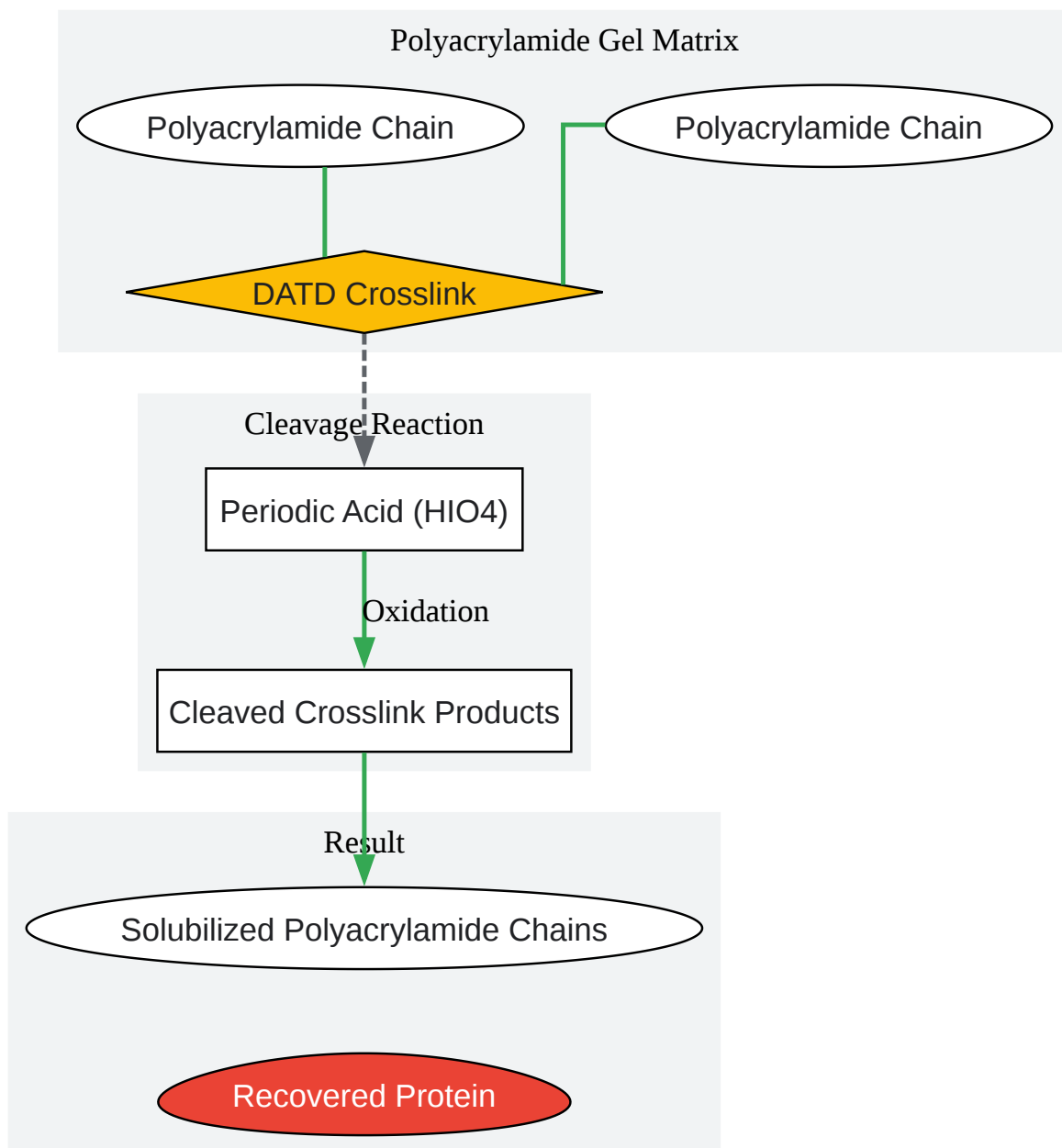
Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) illustrate the key processes involved in using DATD for protein separation and recovery.



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Caption: Experimental workflow for protein separation and recovery using DATD-crosslinked gels.



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Caption: Mechanism of DATD-crosslinked gel solubilization by periodic acid treatment.

Conclusion

The use of N,N'-diallyltartardiamide (DATD) as a cleavable crosslinker in SDS-PAGE presents a significant improvement over traditional methods for researchers requiring high-yield recovery of intact proteins. The straightforward protocol for gel solubilization, combined with the enhanced resolution of high-molecular-weight proteins, makes DATD an invaluable tool for a wide range of applications in proteomics, drug discovery, and fundamental biological research. By adopting this methodology, scientists can streamline their protein analysis workflows and obtain higher quality data for their downstream experiments.

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